Molecular Mass Differentiation: Target vs. Non-tert-Butyl 2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic Acid
The target compound possesses a molecular weight of 279.33 g·mol⁻¹, which is 56.10 g·mol⁻¹ (25.1%) larger than that of the direct 6-des-tert-butyl analog 2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid (223.23 g·mol⁻¹) [1]. This mass increase reflects the contribution of the tert-butyl group (C₄H₉) replacing a hydrogen at the 6-position and is accompanied by a concomitant increase in lipophilicity.
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 279.33 g·mol⁻¹ (C₁₄H₂₁N₃O₃) |
| Comparator Or Baseline | 2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid: 223.23 g·mol⁻¹ (C₁₀H₁₃N₃O₃) |
| Quantified Difference | +56.10 g·mol⁻¹ (+25.1%) |
| Conditions | Data extracted from vendor datasheets (Kuujia for target; Chemsrc for comparator) |
Why This Matters
Molecular weight is a primary determinant of passive membrane permeability and oral bioavailability; the tert-butyl-containing scaffold occupies a distinct property space that cannot be achieved by the lower-MW analog, directly impacting library design and hit-to-lead decisions.
- [1] Kuujia, Cas no 1355173-10-2 (6-tert-Butyl-2-(4-hydroxy-piperidin-1-yl)-pyrimidine-4-carboxylic acid). Available at: https://www.kuujia.com/cas-1355173-10-2.html View Source
